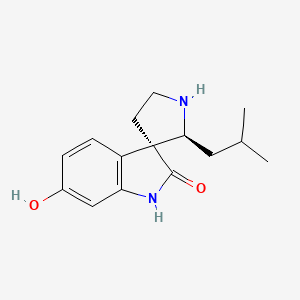

Isoelacomine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(2'S,3S)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C15H20N2O2/c1-9(2)7-13-15(5-6-16-13)11-4-3-10(18)8-12(11)17-14(15)19/h3-4,8-9,13,16,18H,5-7H2,1-2H3,(H,17,19)/t13-,15-/m0/s1 |

InChI Key |

HBHCBIIRYVIJGE-ZFWWWQNUSA-N |

Isomeric SMILES |

CC(C)C[C@H]1[C@]2(CCN1)C3=C(C=C(C=C3)O)NC2=O |

Canonical SMILES |

CC(C)CC1C2(CCN1)C3=C(C=C(C=C3)O)NC2=O |

Synonyms |

isoelacomine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source Identification: Elaeagnus commutata as the Source Organism

Isoelacomine is a naturally occurring compound isolated from the roots of the shrub Elaeagnus commutata. researchgate.net This plant, commonly known as silverberry or wolf-willow, is native to western and boreal North America. The initial discovery of the related alkaloid, elacomine (B1251340), was made by Slywka in 1969 from this plant species. researchgate.net Subsequent reinvestigations of the alkaloid content within the roots of E. commutata confirmed the presence of both elacomine and its isomer, this compound. researchgate.net

Methodologies for Isolation from Plant Matrices

The isolation of this compound from its natural source involves standard phytochemical techniques for extracting alkaloids from plant tissues. The general procedure begins with the collection and processing of the root material of Elaeagnus commutata.

While the specific details of the original 1969 isolation are not widely available, a subsequent reinvestigation of the alkaloid content in the roots of E. commutata confirmed the presence of both elacomine and this compound. researchgate.net The process for isolating alkaloids from plant matrices typically follows a well-established workflow. This involves:

Extraction: The dried and powdered root material is subjected to extraction with a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), sometimes acidified to facilitate the formation of alkaloid salts, which have increased solubility.

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent. This step leverages the basic nature of alkaloids; in the acidic solution, they form salts and dissolve in the aqueous layer, separating them from neutral and acidic impurities which remain in the organic layer.

Purification: The aqueous layer is then made alkaline, converting the alkaloid salts back to their free base form. These less polar free bases are then extracted back into an organic solvent.

Chromatography: The resulting crude alkaloid mixture is further purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography, to separate the individual components. This process allows for the isolation of pure this compound from elacomine and other plant constituents.

This multi-step process is fundamental for obtaining the compound in a pure form suitable for structural elucidation and further study.

Analysis of Racemic Occurrence and its Implications for Further Research

A significant finding from the chemical analysis of Elaeagnus commutata is that both this compound and elacomine occur naturally in racemic form. researchgate.net A racemic mixture is one that contains equal amounts of left- and right-handed enantiomers of a chiral molecule.

The natural occurrence as a racemate has important implications for research. researchgate.net It indicates that the biosynthetic pathway in the plant is not stereospecific, or that racemization occurs after biosynthesis. Elacomine can be readily isomerized to this compound, which contributes to the presence of both compounds in the plant extract. researchgate.net For researchers studying the potential biological activity of these compounds, this means that any activity observed from the naturally derived mixture could be due to one enantiomer, the other, or a synergistic effect of both. Consequently, to understand the specific biological roles of each enantiomer, chiral separation or asymmetric synthesis is required to obtain optically pure samples.

Advanced Structural Elucidation and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of complex natural products like isoelacomine. Through a suite of 1D and 2D NMR experiments, researchers can piece together the molecular framework and define the relative stereochemistry of its chiral centers.

The structural elucidation of this compound and its diastereomer, elacomine (B1251340), heavily relies on one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. kyoto-u.ac.jp Techniques such as Correlation Spectroscopy (COSY) are employed to establish proton-proton coupling networks, revealing adjacent protons within the molecule's structure. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton.

To probe long-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is utilized, which shows correlations between protons and carbons separated by two or three bonds. This is particularly useful in defining the connectivity across quaternary carbons, such as the spiro-center at C-3. mdpi.com

The stereochemistry of this compound is further investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects protons that are close in space, providing critical information about the relative configuration of the stereocenters. For instance, NOE experiments can help determine the spatial relationship between substituents on the pyrrolidine (B122466) ring and the oxindole (B195798) core. kyoto-u.ac.jp Total Correlation Spectroscopy (TOCSY) can also be applied to identify all protons within a spin system. The comprehensive analysis of these 2D NMR datasets allows for the unambiguous assignment of the structure and relative stereochemistry of this compound. kyoto-u.ac.jp

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

| C-spiro (C-3) | - | ~72 | Correlations to protons on the pyrrolidine ring and the oxindole aromatic ring. |

| Oxindole NH | ~10.2 (singlet) | - | Correlations to C-2 (carbonyl), C-3a, and C-7a. |

| C-2 (Carbonyl) | - | ~177-179 | Correlations from the NH proton. |

| Pyrrolidine Ring Protons | ~1.6-4.8 (multiplets) | ~27-68 | COSY correlations establish proton-proton connectivity within the ring. |

| Aromatic Protons | ~6.4-7.5 (multiplets) | ~110-142 | HMBC correlations to the spiro carbon and other parts of the oxindole core. |

Data compiled from representative spirooxindole structures. mdpi.comdoi.org

Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. mdpi.comsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. nih.govresearchgate.net This is a critical step in confirming the molecular identity of the isolated natural product and distinguishing it from other compounds with similar nominal masses. The high precision of HRMS helps to validate the proposed structure derived from NMR data. nih.gov

Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation patterns of this compound. mdpi.com In these experiments, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the different structural components of the molecule and how they are connected. For complex molecules like this compound, multi-stage MSn experiments can further fragment the initial fragment ions, offering even more detailed structural information. mdpi.com

Table 2: Illustrative Mass Spectrometry Fragmentation Data for a Generic Spirooxindole Core This table illustrates a hypothetical fragmentation pattern for a spirooxindole alkaloid, as specific fragmentation data for this compound is not available in the search results.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

| [M+H]⁺ | [M+H - CO]⁺ | Loss of carbon monoxide from the oxindole carbonyl group. |

| [M+H]⁺ | [Fragment corresponding to the pyrrolidine portion] | Cleavage of the spirocyclic bond. |

| [M+H]⁺ | [Fragment corresponding to the oxindole portion] | Cleavage of the spirocyclic bond. |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography provides the ultimate proof of the absolute configuration of a molecule, provided that suitable single crystals can be obtained. nih.govresearchgate.net For elacomine, the diastereomer of this compound, its structure was definitively determined by X-ray crystallography. kyoto-u.ac.jp This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry of all chiral centers. The stereochemistry of synthesized spirooxindole derivatives is often confirmed by single-crystal X-ray diffraction analysis. nih.gov

Complementary Spectroscopic Methods for Structural Insight (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable complementary technique used in the structural elucidation of this compound. semanticscholar.orgkingston.ac.uk It provides information about the functional groups present in the molecule. The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the oxindole lactam, as well as C-H and C-C stretching and bending vibrations for the aliphatic and aromatic portions of the molecule. mdpi.comdoi.org

Table 3: Characteristic Infrared Absorption Frequencies for Key Functional Groups in Spirooxindole Alkaloids

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (lactam) | 3100 - 3400 |

| C=O Stretch (lactam) | 1660 - 1710 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Data compiled from representative spirooxindole structures. mdpi.com

Synthetic Methodologies for Isoelacomine and Spirooxindole Scaffolds

Total Synthesis Strategies of Isoelacomine

This compound is a hemiterpene spirooxindole alkaloid first isolated from the shrub Elaeagnus commutata. researchgate.netclockss.org Its total synthesis, along with its diastereomer elacomine (B1251340), has served as a benchmark for validating new synthetic methods for creating the spiro[pyrrolidine-3,3'-oxindole] skeleton. clockss.org The first enantioselective total synthesis of this compound was achieved via the oxidative rearrangement of a β-carboline precursor. clockss.org Subsequent strategies have included intramolecular iminium ion spirocyclizations and tandem photocycloaddition-retro-Mannich fragmentations, each focusing on the crucial construction of the spiro-center. clockss.org

Classical Pictet-Spengler Reactions and Oxidative Rearrangements

A classical and biomimetic approach to the spirooxindole core involves a two-stage process: the Pictet-Spengler reaction followed by an oxidative rearrangement. nuph.edu.ua The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carbolines (THβCs), which are the direct precursors for the rearrangement. researchgate.net This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions, leading to the formation of an iminium ion that subsequently undergoes an intramolecular electrophilic substitution to form the THβC ring system. wikipedia.org

The second stage is the oxidative rearrangement of the THβC to the spirooxindole. This transformation mimics the proposed biosynthetic pathway of these alkaloids. researchgate.net The mechanism typically involves a three-step sequence: oxidative halogenation of the indole (B1671886) nucleus, addition of water to the resulting β-halo indolenine, and a final semi-pinacol type rearrangement to establish the spiro-center. researchgate.net Various oxidizing agents have been employed for this purpose, including tert-butyl hypochlorite (B82951) (t-BuOCl), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). nih.govresearchgate.net More recently, greener electrochemical methods have been developed, using halides as mediators to achieve the transformation without the need for stoichiometric hazardous chemical oxidants. researchgate.netnih.gov

Table 1: Oxidants Used in the Rearrangement of Tetrahydro-β-carbolines to Spirooxindoles

| Oxidant/Method | Description | Reference |

|---|---|---|

| t-BuOCl | A commonly used halogenating reagent, often requiring subsequent acid treatment to complete the rearrangement. | researchgate.net |

| N-Bromosuccinimide (NBS) | A widely used source of electrophilic bromine for the initial oxidative halogenation step. | researchgate.netnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | A powerful oxidant that can be used for the rearrangement, offering an alternative to more common halogenated reagents. | researchgate.net |

| Trichloroisocyanuric acid (TCCA) | A cost-effective and versatile reagent with three reactive centers, allowing for low equivalents to be used. | rsc.org |

| Electrochemical Oxidation | A sustainable method often using halide mediators in a flow cell, avoiding toxic chemical oxidants and generating less waste. | nih.govresearchgate.net |

Intramolecular Spirocyclization via Iminium Ions

The intramolecular spirocyclization of iminium ions represents a direct and effective strategy for constructing the spiro[pyrrolidine-3,3'-oxindole] framework. This method has been applied to the total synthesis of both elacomine and this compound. clockss.org The general approach involves the generation of an iminium ion, which is then trapped intramolecularly by the nucleophilic C2-position of the oxindole (B195798) ring.

A key challenge in this approach is controlling the stereochemistry at the newly formed quaternary spiro-carbon. nuph.edu.ua In 2004, Horne and coworkers developed a stereoselective intramolecular iminium ion spirocyclization method for the total synthesis of elacomine and its diastereomer, this compound. clockss.org The strategy often relies on precursors where the oxindole moiety is pre-formed, and a tethered amine is converted into a reactive cyclic N-acyl iminium ion. For example, tryptophanol-derived oxazolopiperidone lactams can be oxidized to their corresponding oxindoles, which, upon treatment with acid, undergo spirocyclization to form the tetracyclic spiro[indolizidine-1,3'-oxindole] system. ub.edu This demonstrates the viability of using N-acyl iminium ions to attack an oxindole ring intramolecularly to form the desired spiro-center. ub.edu

Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation (TIPCARM)

A highly convergent and elegant approach to the spirooxindole core is the Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation (TIPCARM) process, developed by White and coworkers. clockss.orgresearchgate.net This strategy has been successfully applied to the total synthesis of (±)-elacomine. acs.orgnih.gov

The key steps of the TIPCARM process are:

Photocycloaddition : Irradiation of a tryptamine derivative linked to an alkylidene malonate results in an intramolecular [2+2] cycloaddition between the alkene of the malonate and the C2-C3 double bond of the indole. acs.orgnih.gov

Retro-Mannich Fragmentation : The highly strained cyclobutane (B1203170) intermediate formed in the first step spontaneously undergoes a retro-Mannich fragmentation. acs.orgacs.org This fragmentation opens the cyclobutane ring to produce a spiro[indoline-3,3'-pyrrolenine] intermediate. researchgate.netacs.org The relative configuration of this spiro intermediate is determined by the orientation of the substituents in the transient cyclobutane. acs.orgnih.gov

Second Fragmentation and Rearrangement : The resulting spiropyrrolidine is positioned to undergo a second retro-Mannich fragmentation, which expels the malonate unit and forms a transient indolenine. acs.orgacs.org This indolenine then rearranges to a more stable β-carboline. researchgate.netacs.org

Oxidation : The final step is a brominative oxidation of the β-carboline, which induces a rearrangement to the target spirooxindole structure. acs.orgnih.gov

To synthesize elacomine, the alkylidene malonate starting material was modified to include an isobutyl substituent. acs.orgnih.gov Following the TIPCARM sequence, this led to a 2'-isobutyl-substituted spiro[indoline-3,3'-pyrrolenine], which was then stereoselectively reduced with a hydride reagent. This reduction established the correct relative stereochemistry corresponding to that of elacomine. acs.orgnih.gov

Palladium-Catalyzed Domino Reaction Strategies

Palladium-catalyzed domino reactions have emerged as powerful and efficient tools for constructing complex molecular architectures like spirooxindoles from simple precursors in a single operation. rsc.orgrsc.org These strategies are valued for their step- and atom-economy. rsc.org A palladium-catalyzed domino reaction has been specifically applied to the synthesis of elacomine. clockss.org

One general approach involves the palladium-catalyzed reaction of alkene-tethered carbamoyl (B1232498) chlorides. rsc.orgrsc.org A plausible mechanism for such a domino reaction leading to a spirooxindole is as follows:

Oxidative Addition : Pd(0) oxidatively adds to the C-Cl bond of the carbamoyl chloride to form a Pd(II) intermediate. rsc.org

Intramolecular Carbopalladation : The tethered alkene inserts into the C-Pd bond via a 5-exo cyclization. rsc.org

C-H Activation : The resulting alkyl-Pd(II) species undergoes an intramolecular C(sp²)-H activation to form a five-membered C,C-palladacycle intermediate. rsc.orgrsc.org

Alkyne Insertion : A molecule of an alkyne coordinates to the palladacycle and undergoes 1,2-insertion, forming a seven-membered intermediate. rsc.org

Reductive Elimination : The final step is a reductive elimination that forms the spirooxindole product and regenerates the Pd(0) catalyst. rsc.org

This type of domino reaction allows for the synthesis of a variety of functionalized spirooxindoles in moderate to good yields. rsc.org In another elegant example, a domino Heck/carbocyclization/Suzuki reaction was developed to access spirooxindoles bearing three stereogenic centers from N-(2-bromoaryl)-2-naphthylacrylamides. chinesechemsoc.org

Samarium Diiodide (SmI2)-Mediated Intramolecular Reductive Cyclization Approaches

Samarium diiodide (SmI₂) is a potent single-electron transfer reagent widely used in organic synthesis for promoting challenging reductive coupling reactions. mdpi.comnih.gov While a specific total synthesis of this compound using SmI₂ has not been prominently reported, the methodology is highly relevant for the construction of the spirooxindole core and other complex N-heterocycles. mdpi.com SmI₂-mediated reactions often proceed with high stereoselectivity due to the formation of well-defined transition states involving chelation to the oxophilic samarium ion. rsc.org

The general strategy involves the reductive coupling of two functional groups within the same molecule. For the synthesis of nitrogen heterocycles, SmI₂ can induce the formation of aminoketyl radicals from amides or imides. mdpi.com A hypothetical application to a spirooxindole precursor could involve a substrate containing both a carbonyl (or related functional group) and a tethered radical acceptor.

A relevant example is the SmI₂-mediated cyclization used to construct oxindoles from isocyanates. nih.gov Furthermore, SmI₂ has been used in dearomatizing radical cyclizations where a ketyl radical adds to an indole ring, a key transformation for building complex alkaloid scaffolds. mdpi.com For instance, an intramolecular 6-exo-trig ketyl/indole radical addition was a key step in the total synthesis of strychnine. mdpi.com These examples highlight the potential of SmI₂-mediated reductive cyclizations to forge the spiro[pyrrolidine-3,3'-oxindole] skeleton of this compound, likely by coupling a ketyl radical with a suitable acceptor tethered to the oxindole C3 position.

Stereocontrolled Spirocyclization of Halotryptamines

A powerful method for the stereoselective formation of the spiro[pyrrolidine-3,3'-oxindole] system involves the spirocyclization of 2-halotryptamine derivatives. nuph.edu.ua This strategy was effectively utilized in a stereoselective synthesis of elacomine and this compound. nuph.edu.uaresearchgate.net

The approach begins with a tryptamine derivative that is halogenated at the C2 position of the indole ring. This halogen serves to activate the position for nucleophilic attack and subsequent rearrangement. In one reported synthesis, 2,6-dibromotryptamine was used as the starting material to access both elacomine and this compound. nuph.edu.ua The use of 2-halotryptamines has also been explored in organocatalytic intramolecular Mannich-type reactions, where they can generate cyclic N-acyl iminium ions that lead to the spirocyclic product. ub.edu This methodology provides a direct route to the spirooxindole core with potential for high stereocontrol, making it a valuable tool in the synthesis of complex alkaloids like this compound.

One-Pot Multicomponent Condensation Reactions in Spirooxindole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like spirooxindoles from simple, readily available starting materials in a single synthetic operation. This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

A prominent MCR for constructing the spiro[pyrrolidine-3,3'-oxindole] system is the 1,3-dipolar cycloaddition reaction. mdpi.com This reaction typically involves three components: an isatin (B1672199) derivative, an amino acid (such as sarcosine (B1681465) or L-proline), and a dipolarophile. The in situ condensation of isatin and the amino acid generates an azomethine ylide, which then undergoes a [3+2] cycloaddition with an electron-deficient alkene (the dipolarophile) to furnish the spiro-pyrrolidinyl oxindole core. mdpi.comtandfonline.combeilstein-journals.org The reaction is highly modular, allowing for variation in all three components to create a wide range of substituted spirooxindoles. mdpi.com The process is often highly regio- and stereoselective, affording complex products with good to excellent yields. mdpi.comtandfonline.comnih.gov For example, novel highly functionalized spiro pyrrolidine (B122466) oxindoles have been synthesized in good yields through the 1,3-dipolar cycloaddition of azomethine ylides with various benzimidazole-substituted Baylis–Hillman derivatives. tandfonline.com

Another example involves a one-pot, five-component reaction for the synthesis of spirooxindole-annulated thiopyran derivatives, highlighting the versatility of MCRs in creating complex heterocyclic systems fused to the spirooxindole core. The synthesis of anthracene-embedded dispirooxindoles has also been achieved via a one-pot, three-component 1,3-dipolar cycloaddition reaction of an azomethine ylide with 10-benzylideneanthracen-9(10H)-one as the dipolarophile. nih.gov

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Amino Acid (e.g., Sarcosine, L-proline), Dipolarophile (e.g., Chalcones, Baylis-Hillman adducts) | Forms spiro[pyrrolidine-3,3'-oxindole] core; high regio- and stereoselectivity. | mdpi.comtandfonline.com |

| Five-Component Reaction | Primary amines, Carbon disulfide, Malononitrile, Isatin derivatives | Produces spirooxindole-annulated thiopyran derivatives with high yields and simple work-up. | |

| [3+2] Cycloaddition | Isatin, Sarcosine, 10-Benzylideneanthracen-9(10H)-one | Synthesis of anthracene-embedded dispirooxindoles in an ionic liquid. | nih.gov |

Asymmetric Synthesis Approaches for Enantioenriched Spirooxindoles

The development of asymmetric methods to control the absolute stereochemistry at the spiro-center is crucial for synthesizing enantiopure compounds like (-)-isoelacomine. Organocatalysis has emerged as a powerful tool for constructing enantioenriched spirooxindoles. rice.eduscilit.comnih.gov Chiral phosphoric acids, for instance, have been successfully employed to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters. rice.eduscilit.comnih.gov These catalysts can effectively control the facial selectivity of the reaction, leading to spiro[pyrrolidine-3,3'-oxindole] products with high yields and excellent enantioselectivities (up to 98% ee). rice.edunih.gov The catalyst is believed to activate both the azomethine ylide and the dipolarophile through hydrogen bonding, organizing the transition state to favor the formation of one enantiomer. rice.edunih.gov

The first enantioselective total synthesis of (+)-elacomine and (-)-isoelacomine was achieved via a route starting from L-tryptophan. researchgate.net This approach established the absolute configuration of these natural products. researchgate.net The key step involved an oxidative rearrangement of a β-carboline precursor derived from the chiral starting material. researchgate.netkyoto-u.ac.jp This use of a chiral pool starting material ensures that the resulting spirooxindole products are enantioenriched. Specifically, starting from L-tryptophan furnished (+)-elacomine and (-)-isoelacomine with an optical purity of 76%. researchgate.net Other asymmetric strategies include the use of chiral amine catalysts in [3+2] cycloaddition reactions between isatin-derived azomethine ylides and α,β-unsaturated aldehydes. rsc.org

| Asymmetric Strategy | Catalyst/Chiral Source | Reaction | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Three-component [3+2] cycloaddition | High enantioselectivity (up to 98% ee) for spiro[pyrrolidine-3,3'-oxindoles]. | rice.edunih.gov |

| Chiral Pool Synthesis | L-Tryptophan | Multi-step synthesis via oxidative rearrangement of a β-carboline | Synthesis of (+)-Elacomine and (-)-Isoelacomine (76% optical purity). | researchgate.net |

| Organocatalysis | Chiral Amine | [3+2] cycloaddition of azomethine ylides and enals | Diastereo- and enantioselective synthesis of spiro[oxindole-3,2'-pyrrolidine]s. | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of heterocyclic compounds, including spirooxindoles. mdpi.com This non-conventional heating method often leads to dramatic reductions in reaction times, increased product yields, and higher purities compared to conventional heating methods. mdpi.com

The synthesis of spirooxindoles via one-pot, multicomponent 1,3-dipolar cycloaddition reactions is particularly amenable to microwave irradiation. mdpi.com For example, the reaction of isatins, L-proline, and β-nitrostyrenes under microwave conditions has been shown to produce spirooxindoles in high yields and with short reaction times. mdpi.com Similarly, a diastereoselective and environmentally friendly one-pot protocol for synthesizing pyrrolidine-fused bis-spiro-oxindoles from 3-alkenyl oxindoles was developed using microwave conditions with ethanol (B145695) as the solvent, requiring no additives or catalysts and yielding products up to 95%. mdpi.com Another study demonstrated the synthesis of oxygen-bridged spirooxindoles in up to 94% yield within 15 minutes using microwave promotion. mdpi.com The efficiency of MAOS makes it an attractive method for the rapid generation of spirooxindole libraries for biological screening. mdpi.comresearchgate.net

| Spirooxindole Derivative | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Spirooxindole-pyrrolidine (from isatin, chalcone, L-proline) | Conventional (Reflux) | 120 min | 86% | mdpi.com |

| Microwave (80 °C) | 5 min | 98% | mdpi.com | |

| Pyrrolidine-fused bis-spiro-oxindole | Conventional | Not specified, typically hours | Lower yields | mdpi.com |

| Microwave | Not specified, significantly shorter | Up to 95% | mdpi.com |

Regioselectivity and Stereoselectivity Control in Spirooxindole Construction

Controlling regioselectivity (the site of bond formation) and stereoselectivity (the three-dimensional arrangement of atoms) is paramount in the synthesis of complex molecules like this compound, which has a specific diastereomeric relationship with elacomine. chemistrydocs.comrijournals.com The synthesis of the spiro[pyrrolidine-3,3'-oxindole] core often generates multiple new stereocenters, including the C3-spiro quaternary carbon, making stereochemical control a significant challenge. kyoto-u.ac.jp

A key strategy for achieving stereocontrol is the intramolecular iminium ion spirocyclization. acs.orgresearchgate.net One notable synthesis of elacomine and this compound utilized 2-halotryptamines as starting materials. acs.orgrsc.org Condensation with isovaleraldehyde, followed by treatment with trifluoroacetic acid (TFA), triggered an intramolecular spirocyclization. acs.orgrsc.org This method demonstrated high diastereoselectivity, kinetically favoring the formation of the this compound skeleton over the elacomine diastereomer. rsc.org The reaction proceeds through a spirochloroindolenine intermediate under mild, non-equilibrating conditions, which is key to establishing the stereochemistry. rsc.org

In 1,3-dipolar cycloaddition reactions, the regio- and stereochemical outcomes are highly dependent on the nature of the dipole, dipolarophile, and catalyst. mdpi.comrsc.org While the regioselectivity is often governed by the electronic properties of the reactants, theoretical calculations have shown that other factors, such as π-π stacking interactions in the transition state, can lead to unusual or reversed regiochemistry. rice.edunih.gov The diastereoselectivity of these reactions is influenced by the geometry of the approaching reactants, which can be controlled by chiral catalysts or by the inherent stereochemistry of the substrates themselves. nih.gov The Pictet-Spengler reaction, a classical method for synthesizing related β-carbolines, can also exhibit diastereoselectivity when chiral starting materials like D- or L-tryptophan esters are used. researchgate.netnih.gov The final oxidative rearrangement step that converts the β-carboline to the spirooxindole can also influence the final diastereomeric ratio of elacomine to this compound. researchgate.net

| Synthetic Method | Key Reagents/Conditions | Selectivity Control | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Iminium Ion Spirocyclization | 2-Halotryptamines, Isovaleraldehyde, TFA | Kinetic control under mild, non-equilibrating conditions. | High diastereoselectivity, favoring the this compound skeleton. | acs.orgrsc.org |

| Pictet-Spengler / Oxidative Rearrangement | L-Tryptophan, 2,3-butanedione | Substrate control using a chiral amino acid. | Yields a mixture of (+)-Elacomine and (-)-Isoelacomine. | researchgate.net |

| Organocatalytic [3+2] Cycloaddition | Chiral Phosphoric Acid | Catalyst-controlled transition state organization via H-bonding. | High enantioselectivity and defined regiochemistry. | rice.edunih.gov |

Chemical Transformations and Derivative Generation Research

Isomerization and Racemization Pathways of Spirooxindoles

The stereochemical stability of spirooxindoles is a critical aspect of their chemistry, with isomerization and racemization being key transformation pathways. Research has shown that the configuration of stereocenters within the spirooxindole framework can be altered under certain conditions. For instance, treatment of some spirooxindole derivatives with sodium alkoxides has led to the discovery of novel isomerization pathways. researchgate.net This can result in the inversion of a single stereocenter, a process known as epimerization, leading to the formation of diastereomers that may not be accessible through direct synthesis. researchgate.net

The potential for racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is another important consideration. Studies on related spirocyclic systems have highlighted that racemization can occur under both acidic and basic conditions. nii.ac.jp For example, the presence of a base can cause racemization and even retro-aldol reactions in certain β-hydroxyketones, while acidic conditions can lead to racemization and elimination reactions. nii.ac.jp The possibility of racemization in spirooxindole products can also be influenced by the reaction mechanism, such as in Prins-type cyclizations where a 2-oxonia-Cope rearrangement could potentially lead to racemization. nih.gov The development of buffering molecules that can inhibit these acid- and base-catalyzed isomerization and decomposition pathways is an active area of research. nii.ac.jpoist.jp

Synthetic Modification Strategies for Spirooxindole Analogues

The core structure of spirooxindoles provides a versatile scaffold for synthetic modifications, enabling the generation of a wide array of analogues with diverse properties. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

The diversification of spirooxindole scaffolds is a key strategy in chemical biology for developing new molecular probes and potential therapeutic agents. acs.orgmdpi.com This is often achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. researchgate.net The [3+2] cycloaddition reaction is a particularly powerful tool for synthesizing highly functionalized spirooxindoles. acs.orgfrontiersin.org This reaction involves the use of azomethine ylides, generated in situ from isatins and amino acids, which then react with various dipolarophiles to create the spiro-pyrrolidine ring. researchgate.net

Researchers have successfully incorporated various other heterocyclic motifs into the spirooxindole framework, such as pyrazole (B372694) and indole (B1671886) moieties, to create hybrid molecules with potentially enhanced biological activities. acs.org The use of different substituted isatins, amino acids, and dipolarophiles allows for the generation of a large library of spirooxindole analogues with diverse electronic and steric properties. acs.org This diversity-oriented synthesis approach is essential for exploring the chemical space around the spirooxindole core and identifying compounds with desired biological functions. researchgate.netacs.org

The precise control of stereochemistry is paramount in the synthesis of spirooxindoles, as the spatial arrangement of substituents can dramatically influence their biological activity. Synthetic strategies are therefore focused on the stereoselective functionalization of key stereocenters within the spirooxindole structure. nih.gov

One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral spirooxindoles. acs.orgoaepublish.com For example, different aminocatalysts can be used to control two distinct regioselective pathways in the reaction of 2-hydroxycinnamaldehydes and 3-alkylidene oxindoles, leading to different spiro-bridged oxindoles. acs.org

Another strategy involves the stereoselective construction of the spirocyclic system itself. Intramolecular iminium ion spirocyclization has been developed for the stereoselective synthesis of spiro[pyrrolidine-3,3'-oxindoles], which form the core of elacomine (B1251340) and isoelacomine. nih.gov Furthermore, domino reactions, such as the palladium-catalyzed Heck reaction followed by bismuth-catalyzed hydroamination, provide an efficient means to construct the spiro(pyrrolidine-3,3'-oxindole) skeleton with control over the stereochemistry. nih.gov The ability to selectively functionalize and control the stereochemistry at multiple centers allows for a thorough exploration of the structural requirements for biological activity. mdpi.com

Biological Relevance of the Spirooxindole Scaffold in Contemporary Chemical Biology Research

Exploration of Molecular Targets and Pathways Associated with Spirooxindole Frameworks

The unique architecture of the spirooxindole scaffold has enabled its association with a wide array of molecular targets and cellular pathways. Researchers have successfully developed spirooxindole derivatives that modulate the activity of critical enzymes and protein-protein interactions, leading to significant effects on cellular processes, particularly those related to cancer and metabolic diseases.

Spirooxindole-based compounds have been extensively studied as inhibitors of various enzymes implicated in disease.

DNA Topoisomerase IB: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during cellular processes like replication and transcription. mdpi.comnih.gov Their inhibition can lead to cell death, making them a key target in cancer therapy. mdpi.com Certain spirooxindole derivatives have been identified as potential inhibitors of DNA topoisomerase IB. nih.gov For instance, in a study exploring novel spirooxindoles as antileishmanial agents, several analogues demonstrated inhibitory activity against Leishmania donovani DNA topoisomerase IB, an enzyme vital for the parasite's survival. nih.gov The development of such inhibitors can be categorized into two types: "poisons" that stabilize the enzyme-DNA cleavage complex and catalytic inhibitors that prevent DNA cleavage or binding. mdpi.complos.org

α-Amylase and α-Glucosidase: These enzymes are key players in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comisciii.esnih.gov Spirooxindole derivatives have shown promise as dual inhibitors of these enzymes. In one study, a series of novel isoxazolidines, which are structurally related to spiro-heterocyclic systems, were synthesized and evaluated. These compounds exhibited potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values significantly lower than the reference drug, acarbose. mdpi.com Kinetic studies revealed a competitive mode of inhibition for the most active compound. mdpi.com

Table 1: Inhibition of α-Amylase and α-Glucosidase by Spiro-heterocyclic Compounds

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Derivative 5d | α-Amylase | 53.03 ± 0.106 | Competitive | mdpi.com |

| Derivative 5d | α-Glucosidase | 94.33 ± 0.282 | Competitive | mdpi.com |

| Acarbose (Reference) | α-Amylase | 296.6 ± 0.825 | - | mdpi.com |

| Acarbose (Reference) | α-Glucosidase | 780.4 ± 0.346 | - | mdpi.com |

Acetylcholinesterase: This enzyme terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov The spirooxindole scaffold has been recognized for its potential in developing acetylcholinesterase inhibitors. nih.gov

Phosphodiesterase 1 (PDE1), TNF-α, and IL-6: Phosphodiesterases are enzymes that regulate intracellular signaling by degrading cyclic nucleotides. mdpi.com Inhibitors of these enzymes can modulate various cellular processes, including inflammation. For example, the PDE1 inhibitor Vinpocetine has been shown to reduce the expression of inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). mdpi.com The cAMP/PKA signaling cascade, which is regulated by phosphodiesterases, can inhibit the NF-κB transcription factor, thereby reducing the expression of pro-inflammatory genes such as IL-6 and TNF-α. mdpi.com While direct inhibition of these specific inflammatory targets by isoelacomine itself is not extensively documented, the spirooxindole scaffold is being explored for its anti-inflammatory potential. researchgate.net

Modulating protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. The interaction between the p53 tumor suppressor and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical target in oncology. opnme.comopenbiochemistryjournal.com In many cancers with wild-type p53, the function of this tumor suppressor is abrogated by overexpression of MDM2, which targets p53 for degradation. opnme.com

The spirooxindole framework has proven to be an exceptional scaffold for designing potent inhibitors of the MDM2-p53 interaction. researchgate.netnih.gov These inhibitors are designed to fit into the p53-binding pocket on the MDM2 protein, thus preventing MDM2 from binding to and degrading p53. nih.gov This restores p53's tumor-suppressive functions. Rational design has led to the development of spirooxindole derivatives that mimic the key interactions of p53's own binding domain. nih.gov For example, a series of isoindolinone-based inhibitors, which share structural similarities with the spirooxindole core concept, have been synthesized and shown to inhibit the MDM2-p53 interaction with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov

The ability of spirooxindole-based compounds to inhibit key enzymes and modulate cancer-related PPIs translates into significant antiproliferative effects in various cancer cell lines.

Spirooxindole hybrids have been evaluated against multiple cancer cell lines, demonstrating potent growth inhibition. researchgate.netmdpi.com For example, a novel library of spirooxindole-benzofuran hybrids was tested against hepatocellular carcinoma (HepG2), breast cancer (4T1), and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net The most potent compound exhibited an IC50 value of 5 ± 0.6 µM against HepG2 cells. researchgate.net Further studies showed that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.net Similarly, other studies have reported the cytotoxic effects of spirooxindole-pyrrolidine hybrids on HepG2 cells. mdpi.com The broad applicability of this scaffold is highlighted by findings that certain derivatives show pronounced viability reduction in colorectal, pancreatic, skin, lung, prostate, and cervical cancer cell lines. researchgate.net

Table 2: Antiproliferative Activity of Spirooxindole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Effect | IC50 | Reference |

|---|---|---|---|---|

| Spirooxindole-benzofuran hybrid (5c) | HepG2 (Liver) | Antiproliferative | 5 ± 0.6 µM | researchgate.net |

| Spirooxindole-pyrrolidine hybrids | HepG2 (Liver) | Cytotoxic | ~24 µg/mL (48h) | mdpi.com |

| Spiro[indoline-3,3-pyrroles] (8b, 8d, 8f, 8h, 8i) | MCF7 (Breast) | High Cytotoxicity | Not specified | researchgate.net |

| Spiro[indoline-3,3-pyrroles] (8b, 8d, 8f, 8h, 8i) | T47D (Breast) | High Cytotoxicity | Not specified | researchgate.net |

| Isoindolinone derivative (NU8231) | SJSA (Sarcoma) | Induces p53-dependent transcription | 5.3 ± 0.9 µM | nih.gov |

Role of Spirooxindoles as Chemical Probes in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby allowing for the study and manipulation of that target's function within a biological system. nih.govthermofisher.krwikipedia.org High-quality chemical probes are essential tools for validating new molecular targets and elucidating cellular pathways before significant resources are invested in full-scale drug development. thermofisher.kr

The spirooxindole scaffold is ideally suited for the development of chemical probes. Its rigid, three-dimensional nature allows for the precise positioning of functional groups to achieve high affinity and selectivity for a given target. researchgate.net By developing potent and selective spirooxindole-based inhibitors for targets like MDM2 or specific enzymes, researchers can ask detailed mechanistic questions about the role of these proteins in cellular health and disease. nih.govthermofisher.kr For example, using a spirooxindole-based MDM2 inhibitor as a chemical probe can help researchers explore the downstream consequences of p53 activation in a controlled manner, distinguishing between effects caused by inhibiting the protein's catalytic activity versus its scaffolding functions. nih.gov

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org Such studies guide the optimization of hit compounds into potent and selective drug candidates. gardp.org

For the spirooxindole scaffold, extensive SAR studies have been conducted, particularly for inhibitors of the MDM2-p53 interaction. nih.govnih.gov These studies have revealed key structural requirements for potent activity. It has been shown that different functional groups on the spirooxindole framework can be positioned to occupy the three critical hydrophobic pockets (Phe19, Trp23, and Leu26) in the p53 binding cleft of MDM2. nih.gov For instance, in a series of A-ring substituted isoindolinones, the addition of a 4-chloro or a 6-tert-butyl group was found to confer additional potency. nih.gov Resolution of enantiomers further demonstrated that the inhibitory activity often resides in a single stereoisomer, highlighting the importance of the scaffold's three-dimensional arrangement. nih.gov These mechanistic insights are crucial for the rational design of next-generation inhibitors with improved properties.

Computational Chemistry and Modeling Studies in Spirooxindole Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or nucleic acid. researchgate.netresearchgate.net This method is instrumental in understanding the binding modes and affinities that govern the biological activity of compounds like isoelacomine. researchgate.net The process involves sampling various conformations of the ligand within the binding site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net

In the context of spirooxindole research, molecular docking has been successfully employed to identify potential biological targets and to elucidate the key interactions that contribute to the compounds' efficacy. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on structurally similar spirooxindole-pyrrolidine hybrids provides significant insights into how this compound might interact with biological targets.

A notable study conducted molecular docking simulations of novel spirooxindole derivatives against Leishmania donovani topoisomerase IB (LdTopIB), a crucial enzyme for the parasite's survival. mdpi.com The findings from this research offer a valuable proxy for understanding the potential interactions of this compound. The study revealed that these spirooxindole compounds fit snugly into the binding pocket of LdTopIB, establishing multiple non-covalent interactions that are critical for their inhibitory activity.

The docking analysis of a representative spirooxindole derivative from the study (compound 24a ) showed a high binding affinity, as indicated by its Cdocker energy and Libdock score. mdpi.com The interactions were characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, such as ASP353, as well as hydrophobic interactions with residues like ILE366, PRO453, and ALA455. mdpi.com These interactions are crucial for stabilizing the ligand-protein complex and are indicative of the compound's potential to inhibit the enzyme's function.

The table below summarizes the docking scores for some of the most active spirooxindole derivatives from the aforementioned study, providing a comparative view of their binding affinities. mdpi.com

| Compound | -Cdocker Energy (kcal/mol) | Libdock Score |

| 24a | 45.65 | 128.60 |

| 24e | 49.34 | 135.21 |

| 24f | 48.78 | 132.97 |

| 25d | 44.12 | 125.43 |

| Camptothecin (Standard) | 52.18 | 140.11 |

| Data sourced from Kumar et al. (2021). mdpi.com |

These findings underscore the utility of molecular docking in predicting the binding interactions of spirooxindole alkaloids and in identifying promising candidates for further development.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods that provide a dynamic picture of molecular systems. While molecular docking offers a static snapshot of ligand-protein interactions, MD simulations allow researchers to observe the behavior of these complexes over time, offering deeper insights into their stability and the nuances of their interactions. irbbarcelona.org

MD simulations can be used to:

Assess the stability of the ligand-protein complex.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with greater accuracy.

Identify the key residues that are consistently involved in the interaction.

For a molecule like this compound, conformational analysis is crucial for understanding its three-dimensional structure and how its stereochemistry influences its biological activity. The spirocyclic core of this compound imparts a rigid and defined geometry, but the substituent groups may have rotational freedom, leading to different conformers. Identifying the lowest energy conformer is essential for accurate docking studies and for understanding its bioactive conformation.

Following molecular docking, MD simulations can be performed on the predicted ligand-target complex to validate the docking pose and to study the dynamics of the interaction. A stable trajectory in an MD simulation, where the ligand remains within the binding pocket and maintains its key interactions, provides strong evidence for a true binding event.

System Preparation: The docked complex of this compound and its target protein would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system would be energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long-duration simulation would be run to generate a trajectory of the system's atomic motions.

Analysis: The trajectory would be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular interactions like hydrogen bonds.

These simulations are computationally intensive but provide an unparalleled level of detail about the molecular recognition process, which is invaluable for the rational design of more potent and selective spirooxindole-based therapeutic agents.

Virtual Screening and De Novo Design of Novel Spirooxindole Structures

The insights gained from molecular docking and MD simulations of known spirooxindoles like this compound can be leveraged for the discovery and design of novel compounds with improved properties. Virtual screening and de novo design are two computational strategies that play a crucial role in this process.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through two main approaches:

Structure-based virtual screening (SBVS): This method uses the three-dimensional structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): This approach uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties.

Virtual screening can significantly accelerate the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing.

De Novo Design is a computational method for designing novel molecules from scratch. Instead of searching existing libraries, de novo design algorithms build new molecules atom by atom or fragment by fragment within the binding site of the target protein. These algorithms are guided by a set of rules that ensure the generated molecules are chemically feasible and have favorable binding interactions with the target.

The general steps for de novo design of novel spirooxindole structures based on this compound could include:

Scaffold Hopping: Identifying alternative core structures that can maintain the key interactions of the spirooxindole scaffold.

Fragment-based Growth: Starting with the core spirooxindole structure of this compound, new chemical fragments can be added to explore unoccupied pockets in the binding site and to form additional favorable interactions.

Lead Optimization: Once novel structures have been designed, they can be further refined using computational methods to improve their potency, selectivity, and pharmacokinetic properties.

The integration of these computational techniques provides a powerful platform for the exploration of the chemical space around the spirooxindole scaffold, paving the way for the discovery of next-generation therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The total synthesis of isoelacomine and its diastereomer, elacomine (B1251340), has been a subject of significant interest, primarily due to the challenge of controlling the stereochemistry of the spiro-C3 carbon atom. nih.govkyoto-u.ac.jp Early synthetic strategies often employed a "classical" Pictet-Spengler/oxidative rearrangement approach using precursors like tryptophan. acs.org Another established method involves an intramolecular iminium ion spirocyclization of 2-halotryptamines, which has been shown to produce this compound's precursor with high diastereoselectivity. acs.orgnih.gov In this reaction, the condensation of 2-bromotryptamine with isovaleraldehyde, followed by acid-mediated activation, preferentially forms the diastereomer that leads to this compound, orienting the alkyl group trans to the oxindole (B195798) carbonyl. acs.org

Table 1: Comparison of Selected Synthetic Approaches for this compound and Related Scaffolds

| Method | Key Precursors | Key Reaction Step | Stereocontrol | Reference |

|---|---|---|---|---|

| Pictet-Spengler / Oxidative Rearrangement | L-tryptophan, 6-Methoxytryptamine | Oxidative rearrangement of a β-carboline precursor | Moderate; established the absolute configuration but initially produced racemic mixtures. | kyoto-u.ac.jpresearchgate.net |

| Iminium Ion Spirocyclization | 2-Halotryptamines, Isovaleraldehyde | Intramolecular spirocyclization of a Schiff base | High diastereoselectivity (97:3) favoring the iso-diastereomer. | acs.org |

| Palladium-Catalyzed Domino Reaction | Carbamoyl (B1232498) chloride with a terminal diene | Domino Heck-type cyclization | Poor selectivity for spiro-ring formation in initial studies. | kyoto-u.ac.jp |

Biosynthetic Pathway Elucidation of this compound and Related Alkaloids

The precise biosynthetic pathway of this compound in plants like Elaeagnus commutata remains largely unelucidated. acs.orgbiorxiv.org However, it is understood to be a member of the monoterpene indole (B1671886) alkaloids (MIAs), a large class of natural products. biorxiv.org Research on related spirooxindole alkaloids suggests that the pathway begins with tryptophan and involves key enzymatic transformations. biorxiv.orgnih.gov

Future investigations should aim to identify the specific enzymes responsible for the construction of the this compound scaffold. It is hypothesized that the pathway involves the epimerization of indole alkaloid precursors at the C3 position, followed by an oxidative rearrangement catalyzed by a cytochrome P450 enzyme to form the characteristic spirooxindole structure. biorxiv.org A proposed general mechanism suggests that a 3S-configured precursor undergoes enzymatic oxidation to an iminium intermediate, which is then reduced to the 3R epimer before the final P450-mediated oxidation. biorxiv.org

Identifying and characterizing these enzymes (e.g., oxidases, reductases, and specific cytochrome P450s) through transcriptomics of the source plant and subsequent heterologous expression would be a significant breakthrough. biorxiv.org A full understanding of the biosynthetic pathway could enable the sustainable production of this compound and related compounds through metabolic engineering in microbial hosts. biorxiv.org

Exploration of Undiscovered Biological Modulations of the Spirooxindole Scaffold

The spirooxindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its rigid three-dimensional structure, which allows for precise interactions with biological targets. kyoto-u.ac.jpmdpi.com Alkaloids containing this motif have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-neurodegenerative properties. biorxiv.orgmdpi.comfrontiersin.org For instance, compounds like spirotryprostatin A exhibit antimitotic activity, while others show promise as inhibitors of the p53-MDM2 interaction in cancer therapy. kyoto-u.ac.jp

While the biological profile of this compound itself is not extensively studied, the known activities of its structural relatives provide a strong rationale for future screening. Research should be directed toward exploring its potential effects in a wide range of assays, particularly in areas where the spirooxindole scaffold has shown promise, such as oncology and infectious diseases. nih.govacs.org The unique stereochemistry and substitution pattern of this compound may confer novel selectivity or potency against undiscovered cellular targets. Inverse docking studies and high-throughput screening could reveal unexpected interactions with proteins, opening new avenues for therapeutic development. mdpi.com

Table 2: Examples of Biological Activities Associated with the Spirooxindole Scaffold

| Compound Class / Example | Biological Activity | Reference |

|---|---|---|

| Spirotryprostatins | Antimitotic, Cell Cycle Arrest | kyoto-u.ac.jp |

| NITD609 (Cipargamin) | Antimalarial | mdpi.com |

| MI-888 / MI-219 | p53-MDM2 Interaction Inhibitors (Anticancer) | mdpi.com |

| Various Synthetic Analogues | Antibacterial, Antifungal, Insecticidal | nih.govacs.org |

Advances in Analytical Techniques for Complex Natural Product Characterization

The structural elucidation of complex natural products like this compound relies heavily on sophisticated analytical instrumentation. wiley.com The definitive structure and relative stereochemistry of this compound's precursors have been confirmed using techniques such as 1H NMR, including Nuclear Overhauser Effect (NOE) studies, and high-resolution mass spectrometry (HRMS). acs.orgresearchgate.net For many complex alkaloids, final confirmation of the absolute configuration requires X-ray crystallography. kyoto-u.ac.jp

Future progress in this area will depend on leveraging advancements in analytical technology. The application of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR), can accelerate the identification and dereplication of known compounds from crude plant extracts, allowing researchers to focus on novel structures. researchgate.net Furthermore, enhanced sensitivity and resolution in both NMR and MS will be crucial for characterizing trace-level alkaloids from natural sources. mdpi.commdpi.com The development of computational methods to predict spectroscopic data (e.g., NMR chemical shifts and coupling constants) can also aid in the rapid and accurate assignment of complex structures, providing a powerful complement to experimental data for molecules like this compound.

Table 3: Key Analytical Techniques in the Characterization of this compound and Related Alkaloids

| Technique | Application | Purpose |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Provides highly accurate mass-to-charge ratio for unambiguous elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments map the carbon-hydrogen framework. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Stereochemistry Determination | Identifies protons that are close in space, helping to define the relative configuration of stereocenters. |

| X-ray Crystallography | Absolute Structure Confirmation | Provides definitive 3D structural data, including bond lengths, angles, and absolute stereochemistry. |

| Liquid Chromatography (LC) | Isolation and Purification | Separates individual compounds from complex mixtures for analysis. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isoelacomine, and what spectroscopic techniques are critical for confirming its structural integrity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as alkaloid scaffold construction via Pictet-Spengler cyclization followed by regioselective functionalization. Key spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to verify stereochemistry and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns.

- X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are obtainable.

- Validation : Cross-referencing spectral data with synthetic intermediates and literature precedents is essential to avoid misassignment .

Q. Which in vitro assays are commonly employed to assess this compound’s biological activity, and how should researchers optimize assay parameters to minimize false positives?

- Methodological Answer : Common assays include:

- Cell Viability Assays (e.g., MTT, ATP-luciferase): Use multiple cell lines (cancer vs. non-cancerous) to assess selectivity.

- Enzyme Inhibition Assays : Employ kinetic analysis (e.g., IC50, Ki) with positive/negative controls.

- Optimization Strategies :

- Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify off-target effects.

- Reproducibility : Triplicate technical replicates and independent biological repeats to mitigate batch variability .

Advanced Research Questions

Q. What strategies can researchers employ to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic (PK) limitations or microenvironmental factors. Strategies include:

- PK/PD Modeling : Quantify bioavailability, tissue distribution, and metabolite profiling using LC-MS/MS .

- Tumor Microenvironment Mimicry : Use 3D cell cultures or co-culture systems to better replicate in vivo conditions .

- Mechanistic Bridging : Validate target engagement in vivo via immunohistochemistry or Western blot .

Q. How can computational approaches like molecular docking or QSAR modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to putative targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to rationalize activity trends across analogs.

- Integration with Experimental Data : Combine docking results with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data to refine binding hypotheses .

Q. What experimental design considerations are critical when investigating this compound’s off-target effects in complex biological systems?

- Methodological Answer :

- Omics Profiling : Conduct transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify pathway-level perturbations.

- Chemical Proteomics : Use this compound-functionalized beads for pull-down assays to map interactomes .

- Counter-Screening : Test against panels of unrelated targets (e.g., Eurofins Panlabs®) to assess specificity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear dynamics?

- Methodological Answer :

- Non-Linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrapping : Estimate confidence intervals for EC50/IC50 values to assess robustness.

- Synergy Analysis : For combination studies, apply the Chou-Talalay method (CompuSyn) to calculate combination indices .

Q. What systematic frameworks can guide the prioritization of this compound derivatives for preclinical development?

- Methodological Answer : Use a tiered scoring system:

- Tier 1 : In vitro potency (IC50 ≤ 1 µM), selectivity index (>10), and solubility (LogS ≥ -4).

- Tier 2 : In vivo PK (AUC ≥ 1000 ng·h/mL, half-life ≥ 2h).

- Tier 3 : Toxicity profiling (e.g., hERG inhibition, micronucleus assay) .

Literature and Knowledge Gaps

Q. How can researchers leverage systematic reviews to identify underexplored therapeutic applications of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.